N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a chemical compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target microtubules .
Mode of Action
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide interacts with its targets by docking to the colchicine-binding site (C-BS) on microtubules . This interaction causes microtubule depolymerisation .
Biochemical Pathways
The compound affects the microtubule dynamics, a crucial pathway in cell division and intracellular transport . By causing microtubule depolymerisation, it disrupts these processes, leading to cell cycle arrest in the G2/M phase .
Pharmacokinetics
The compound’s physicochemical properties calculated using the swissadme algorithm show that it is a promising antimicrotubule agent .
Result of Action
The compound exhibits antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . It also blocks cell cycle progression in the G2/M phase .
Action Environment
The compound exhibits weak or no toxicity toward chick embryos , suggesting that it may have a favorable safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)aniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Industry: It is used as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 4-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide
- N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16-10-5-11-18(16)14-7-4-6-13(12-14)17-22(20,21)15-8-2-1-3-9-15/h1-4,6-9,12,17H,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODPWUVKGBLVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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